molecular formula C12H9BrO2S B11745240 (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone

Cat. No.: B11745240
M. Wt: 297.17 g/mol
InChI Key: FKZOJQCLAMCBFL-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring and a methoxyphenyl group attached to a methanone moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and Friedel-Crafts acylation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted thiophenes.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-YL)(3-methoxyphenyl)methanone is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C12H9BrO2S/c1-15-9-4-2-3-8(7-9)12(14)10-5-6-11(13)16-10/h2-7H,1H3

InChI Key

FKZOJQCLAMCBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Br

Origin of Product

United States

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